Isocyanato radical

Description

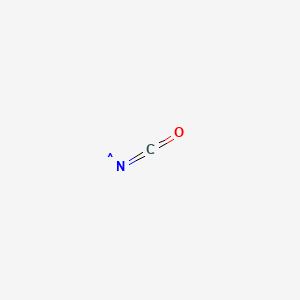

Structure

2D Structure

Properties

CAS No. |

22400-26-6 |

|---|---|

Molecular Formula |

CNO |

Molecular Weight |

42.017 g/mol |

InChI |

InChI=1S/CNO/c2-1-3 |

InChI Key |

HKKDKUMUWRTAIA-UHFFFAOYSA-N |

SMILES |

C(=[N])=O |

Canonical SMILES |

C(#N)[O] |

Other CAS No. |

22400-26-6 |

Origin of Product |

United States |

Theoretical Frameworks and Computational Investigations of the Isocyanato Radical

Quantum Chemical Methodologies Applied to Isocyanato Radical Systems

Ab initio methods have been instrumental in characterizing the electronic structure of the this compound and its derivatives. Early theoretical studies employed Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) to investigate the geometries and reaction pathways of NCO. researchgate.net For instance, in the study of the NCO reaction with ethene, geometries were optimized at the HF level with 3-21G and 6-31G* basis sets, while reaction heats and barrier heights were calculated using MP theory up to the fourth order (MP4). researchgate.net

More sophisticated methods like coupled-cluster theory, including single, double, and perturbative triple excitations (CCSD(T)), have provided highly accurate energetic and structural data. researchgate.netkuleuven.be For example, high-level ab initio CCSD(T) calculations extrapolated to the complete basis set limit have been used to determine the bond dissociation energy of chlorine-isocyanate (ClNCO), yielding a value in good agreement with experimental findings. researchgate.net The partially spin-restricted coupled cluster method (RCCSD(T)) has been applied to calculate the potential energy surfaces for the interaction of NCO with helium, which is crucial for understanding collision dynamics. acs.org

Multireference methods, such as the complete active space self-consistent field (CASSCF), are essential for describing the electronic states of radicals, especially in cases of bond breaking/formation or near-degeneracies. These methods can accurately handle the multiconfigurational nature of the NCO radical's electronic structure. arxiv.org

| Method | Application | Key Findings | Reference |

|---|---|---|---|

| Hartree-Fock (HF) | Geometry optimization of reactants and transition states in NCO + C2H4 reaction. | Provided initial geometries for higher-level calculations. | researchgate.net |

| Møller-Plesset Perturbation Theory (MP2, MP4) | Calculation of reaction heats and barrier heights for NCO + C2H4. | MP4 level calculations lowered barrier heights by 2-7 kcal/mol after spin contamination annihilation. | researchgate.net |

| Coupled Cluster (CCSD(T)) | Determination of bond dissociation energy of ClNCO; calculation of relative energies in C2H3 + NO reaction. | Calculated D0(Cl–NCO) = 56.3 kcal/mol, agreeing with experimental value of 51±3 kcal/mol. researchgate.net Provided benchmark energies for reaction intermediates. kuleuven.be | researchgate.netkuleuven.be |

| Restricted Coupled Cluster (RCCSD(T)) | Calculation of potential energy surfaces for He-NCO interaction. | Generated accurate adiabatic potential energy surfaces for scattering calculations. | acs.org |

Density Functional Theory (DFT) has become a widely used tool for studying radical systems due to its favorable balance of computational cost and accuracy. semanticscholar.orgresearchgate.netresearchgate.net Various functionals have been applied to investigate the properties and reactions of the this compound.

The B3LYP functional, a hybrid functional, has been frequently employed to study reactions involving NCO, such as its reaction with acetylene (B1199291) (C2H2) and ketene (B1206846) (CH2CO). researchgate.net For the NCO + C2H2 reaction, calculations were performed at the B3LYP/6-31G(d) and B3LYP/6-311++G(d,p) levels to explore the potential energy surface. researchgate.net Similarly, the reaction of NCO with formic acid has been investigated using functionals like M06-2X, BHHLYP, and MPW1K, highlighting that the choice of functional can influence the predicted energetic parameters. researchgate.net

The M06-2X functional, in particular, has been shown to be effective for kinetic and mechanistic studies of atmospheric reactions. semanticscholar.orgnih.gov For example, it was used in combination with the 6-311++G(d,p) basis set to investigate the hydrogen abstraction from methyl isocyanate (CH3NCO) by OH radicals and Cl atoms. semanticscholar.org However, for open-shell systems like radicals, standard DFT methods can suffer from spin contamination. nih.govuni-rostock.de To address this, spin-unrestricted (U-TD-DFT) and spin-adapted (X-TD-DFT) time-dependent DFT methods have been developed and assessed for calculating excited states of radicals. nih.gov It has been found that X-TD-DFT provides a more balanced description for states with significant triplet-coupled single excitations. nih.gov

| DFT Functional | Application | Basis Set | Key Findings | Reference |

|---|---|---|---|---|

| B3LYP | Reaction of NCO with C2H2 and CH2CO. | 6-31G(d), 6-311++G(d,p) | Identified a previously ignored favorable reaction channel for NCO + C2H2. researchgate.net | researchgate.net |

| M06-2X | Reaction of CH3NCO with OH and Cl; Reaction of NCO with formic acid. | 6-311++G(d,p), aug-cc-pVTZ | Provided temperature-dependent rate constants and elucidated reaction mechanisms. semanticscholar.orgnih.gov Found to be suitable for atmospheric degradation studies. nih.gov | semanticscholar.orgnih.govnih.gov |

| BHHLYP, MPW1K | Reaction of NCO with formic acid. | 6-31++G(d,p), 6-311++G(3df,2p) | Showed that energetic parameters are influenced by the choice of functional. researchgate.net | researchgate.net |

| ωB97X-D | Reaction of NCO with formic acid in vacuo and aqueous solution. | 6-311++G(3df,2p) | Indicated that the geometry of species minimally depends on the medium. researchgate.net | researchgate.net |

High-level composite methods, such as the Gaussian-n (G_n_) theories (e.g., G3, G3MP2), Complete Basis Set (CBS) methods, and Weizmann (W_n_) theories, provide a cost-effective way to achieve high accuracy in thermochemical and kinetic calculations. tandfonline.comresearchgate.net These methods combine results from several lower-level calculations to approximate a high-level, large-basis-set result.

Gaussian-3 (G3) theory was used to investigate the NCO + C2H2 reaction, providing benchmark energetics for the various reaction channels. researchgate.net The G3MP2 method, a variation of G3 theory, has been employed to study the hydrogen abstraction reaction of methanol (B129727) (CH3OH) with NCO. tandfonline.com In this study, single-point energies along the minimum energy path were computed at the G3MP2 level to ensure a credible potential energy surface for kinetic calculations. tandfonline.com

For the reactions of isocyanic acid (HNCO) with various atmospheric oxidants, CCSD(T) energies were extrapolated to the complete basis set limit using a DTQ (double, triple, quadruple-zeta) scheme, based on geometries optimized with the M06-2X functional. researchgate.net This approach provides highly accurate potential energy surfaces for understanding the atmospheric chemical loss processes of HNCO. researchgate.net Similarly, the heat of formation of chlorine-isocyanate was determined using CCSD(T) calculations extrapolated to the complete basis set limit, which showed good agreement with experimental data. researchgate.net

| Composite Method | System/Reaction Studied | Purpose | Reference |

|---|---|---|---|

| Gaussian-3 (G3) | NCO + C2H2 | Provided benchmark energetics for various reaction channels. | researchgate.net |

| G3MP2 | CH3OH + NCO | Computed single-point energies along the minimum energy path for accurate kinetic calculations. | tandfonline.com |

| CCSD(T)/CBS(DTQ) | HNCO + OH, Cl, NO3, O3 | Generated high-accuracy potential energy surfaces to study atmospheric loss processes. | researchgate.net |

| CCSD(T)/CBS | Dissociation of ClNCO | Accurately determined the bond dissociation energy and heat of formation. | researchgate.net |

Density Functional Theory (DFT) Applications for Radical Systems

Potential Energy Surface (PES) Mapping and Analysis

Computational chemistry plays a pivotal role in mapping the potential energy surfaces (PES) of reactions involving the this compound, thereby elucidating complex reaction mechanisms, identifying transition states, and predicting product distributions.

For the reaction of the NCO radical with ethene (C2H4), a prototype for reactions with unsaturated hydrocarbons, theoretical studies have been conducted to map the PES for all possible isomerization and dissociation reactions. researchgate.net These studies, performed at the DFT (B3LYP) and CCSD(T) levels, identified the formation of CO + CH2NCO via an addition-elimination mechanism as the dominant channel. researchgate.net Similarly, the reaction of NCO with acetylene (C2H2) was investigated using various levels of theory, including B3LYP, QCISD, and G3, revealing a previously overlooked but most favorable channel proceeding through a four-membered ring intermediate. researchgate.net

The atmospheric degradation of methyl isocyanate (CH3NCO) has been explored by evaluating the PES for its reactions with OH radicals and Cl atoms. semanticscholar.orgnih.gov These studies identified bimolecular radical addition and H-abstraction pathways as the most favorable mechanisms. nih.gov The reaction with OH radicals proceeds through a pre-reaction complex, followed by a transition state for hydrogen abstraction, leading to the formation of the CH2NCO radical and water. semanticscholar.org

In the reaction of NCO with formic acid, computational investigations have considered direct hydrogen abstraction and addition-elimination mechanisms. researchgate.netresearchgate.net The results suggest that the thermodynamically preferred pathways involve the NCO radical acting through its nitrogen atom rather than the oxygen atom. researchgate.netresearchgate.net The PES for the initiation reactions of isocyanic acid (HNCO) with atmospheric radicals like OH, Cl, and NO3 have also been mapped using high-level CCSD(T)/CBS calculations, providing crucial data for atmospheric modeling. researchgate.net

| Reaction | Computational Method | Identified Dominant Pathway | Transition State Characteristics | Reference |

|---|---|---|---|---|

| NCO + C2H4 | B3LYP, CCSD(T) | Addition-elimination to form CO + CH2NCO. | Located and characterized transition structures for addition and elimination steps. | researchgate.net |

| NCO + C2H2 | B3LYP, QCISD, G3 | Formation of a four-membered ring intermediate. | A previously ignored, lower-energy transition state was found. | researchgate.net |

| CH3NCO + OH/Cl | M06-2X, CCSD(T) | Hydrogen abstraction. | Reactant-like, "early" transition states were identified. semanticscholar.org | semanticscholar.orgnih.gov |

| NCO + Formic Acid | DFT (M06-2X, etc.), MP2 | Pathways where the NCO radical attacks with its nitrogen atom. | Pre-reactive complexes stabilized by hydrogen bonds were found. researchgate.net | researchgate.netresearchgate.net |

| HNCO + OH/Cl/NO3 | M06-2X, CCSD(T)/CBS | Addition and abstraction channels. | High-accuracy barrier heights were determined for atmospheric modeling. | researchgate.net |

The computational characterization of intermediates and adducts is crucial for a complete understanding of reaction mechanisms involving the this compound. These transient species are often difficult to detect experimentally, making theoretical calculations an indispensable tool.

In the reaction of NCO with unsaturated hydrocarbons, various addition intermediates are formed. For the NCO + C2H2 reaction, a key intermediate is a four-membered ring with allyl radical character. researchgate.net The unimolecular decomposition of the primary addition product of OH + C2H4 has been studied, revealing that the 2-hydroxyethyl radical is formed, which can then isomerize or dissociate. researchgate.net

The reaction of methyl isocyanate (CH3NCO) with OH radicals and Cl atoms proceeds through weakly bound pre-reaction complexes (RC-OH/Cl) and post-reaction product complexes (PC-H2O/HCl). semanticscholar.org In the RC-OH complex, the distance between the N-atom of methyl isocyanate and the H-atom of the OH radical is calculated to be 2.051 Å. semanticscholar.org

In the gas-phase degradation of methyl isocyanate, key transformation products identified through computational studies include formyl isocyanate, methylcarbamic acid, and isocyanic acid. nih.gov The reaction of the vinyl radical with nitric oxide was found to proceed through several reactive intermediates, including trans-nitrosoethylene, cis-nitrosoethylene, and the cyclic oxazete, with methyl isocyanate being the most stable isomeric product. kuleuven.be Furthermore, studies on the reaction of NCO with formic acid have shown that pre-reactive complexes are formed, stabilized by intermolecular hydrogen bonds between the reactants. researchgate.net

Elucidation of Reaction Pathways and Transition States

Computational Kinetics and Reaction Dynamics Simulations

Computational kinetics and dynamics simulations are indispensable tools for elucidating the behavior of the this compound in various chemical environments, from combustion systems to interstellar chemistry. These methods allow for the prediction of reaction rate constants, the identification of reaction intermediates and products, and a deeper understanding of the potential energy surfaces (PES) that govern its chemical transformations.

Transition State Theory (TST) is a foundational concept in chemical kinetics used to calculate the rates of elementary reactions. It posits that reacting molecules pass through a high-energy transition state structure that is in quasi-equilibrium with the reactants. The rate of the reaction is then determined by the rate at which this activated complex proceeds to products.

Theoretical studies have widely applied TST and its variants, such as canonical variational transition state theory (CVT), to investigate the kinetics of numerous NCO radical reactions. For instance, the reactions of NCO with other radical species and molecules are critical in combustion and atmospheric chemistry. High-level ab initio and density functional theory (DFT) calculations are first employed to map the potential energy surface (PES) of the reaction, locating the geometries and energies of reactants, products, transition states, and any intermediates.

Key applications of TST in NCO radical chemistry include:

Reaction with Nitric Oxide (NO): The NCO + NO reaction has been studied using high-level ab initio molecular orbital methods in conjunction with variational TST. These studies show the reaction can proceed through different pathways, forming products like N₂O + CO or N₂ + CO₂ via a cis-OCNNO intermediate. researchgate.net

Reaction with Ethene (C₂H₄): The reaction of NCO with ethene, a prototype for reactions with unsaturated hydrocarbons, has been investigated theoretically. The most favorable pathway involves the formation of a weakly-bound complex, followed by the creation of an OCNCH₂CH₂ isomer. The direct hydrogen abstraction to form HNCO and C₂H₃ becomes significant at higher temperatures. researchgate.net

Reaction with Hydroxyl Radical (OH): Quantum chemistry and TST have been used to study the gas-phase reaction of isocyanates with the OH radical. This is a crucial process for determining the atmospheric lifetime of isocyanate compounds. royalsocietypublishing.org

Reaction with Formaldehyde (B43269) (H₂CO): The hydrogen abstraction reaction from formaldehyde by the NCO radical has been studied using direct ab initio dynamics. Rate constants calculated using CVT with small-curvature tunneling (SCT) corrections over a wide temperature range show excellent agreement with experimental data. berkeley.edu

These TST-based investigations provide valuable kinetic data and mechanistic insights that are essential for chemical modeling in various applications.

Rice-Ramsperger-Kassel-Marcus (RRKM) theory is a statistical theory used to describe the rates of unimolecular reactions. It extends TST by considering the distribution of energy among the vibrational and rotational modes of the energized molecule. Variational RRKM theory further refines this by optimizing the location of the transition state along the reaction coordinate to minimize the calculated rate constant. These methods are crucial for reactions that involve the formation of an energized intermediate complex, which is common in radical-radical and radical-molecule reactions.

Bimolecular Processes: For bimolecular reactions involving the NCO radical, an initial association step often forms an energy-rich intermediate. The fate of this intermediate—whether it stabilizes, dissociates back to reactants, or rearranges to form products—is pressure and temperature-dependent.

CN + NCO Reaction: The rate coefficients for the reaction CN + NCO → NCN + CO have been studied experimentally and theoretically. Dual-channel RRKM calculations, based on a PES evaluated at high levels of theory, were used to predict the rate constant over a broad range of temperatures and pressures. The theoretical results showed reasonable agreement with experimental data, which indicated a negative temperature dependence and no pressure effect under the experimental conditions. nih.gov

NCN + NO Reaction: The kinetics of the NCN + NO reaction were investigated using laser photolysis and laser-induced fluorescence, with the results compared to variational TST and RRKM calculations. The calculations helped to elucidate the complex reaction mechanism, which involves a barrierless association to form an NCNNO intermediate. aip.org

Unimolecular Processes: RRKM theory is also applied to the unimolecular decomposition of species that can produce the NCO radical or intermediates in its reactions.

Decomposition of C₄H₄NO: In the reaction of isocyanic acid (HNCO) with the propargyl radical (C₃H₃), C₄H₄NO intermediates are formed. RRKM/Master Equation (ME) computations were used to calculate the unimolecular rate coefficients for the decomposition of these intermediates back to reactants or to other products. The calculations showed that reverse decomposition is the dominant pathway at lower temperatures. nih.govacs.orgresearchgate.net

The table below summarizes key findings from RRKM studies on reactions involving the this compound.

| Reaction System | Method | Key Findings | Reference(s) |

| CN + NCO | Dual-channel variational RRKM | Rate constant shows negative temperature dependence; no pressure effect observed experimentally. Theoretical predictions align well with experimental data. | nih.gov |

| NCCO + O₂ | Multichannel RRKM | Reaction is pressure-dependent. Products are NCO + CO₂ at low pressure and a stabilized adduct at high pressure. | nih.gov |

| NCN + NO | Variational TST and RRKM | Reaction proceeds via a barrierless association to form an NCNNO intermediate. | aip.org |

| HNCO + C₃H₃ | TST and RRKM/ME | Involves formation of C₄H₄NO intermediates, which predominantly decompose back to reactants at low temperatures. H-abstraction channels leading to NCO + C₃H₄ become significant at high temperatures. | nih.govacs.orgresearchgate.net |

This table is interactive. Click on the headers to sort.

Direct dynamics methods combine electronic structure calculations with classical trajectory simulations. In this approach, the potential energy and its gradients (forces) are calculated "on the fly" for each step of the trajectory, avoiding the need to pre-calculate a global potential energy surface. This makes the method particularly suitable for studying complex reaction systems with many atoms, where constructing a full PES would be computationally prohibitive.

These methods have been successfully applied to study hydrogen abstraction reactions involving the NCO radical. For example, the reaction of NCO with ethanol (B145695) (C₂H₅OH) has been investigated using a direct dynamics approach. researchgate.net The minimum energy path (MEP) was calculated at the MP2/6-311G(d,p) level, and higher-level single-point energy calculations were performed along this path to refine the PES. researchgate.net This information was then used in CVT calculations to determine the rate constants for different abstraction channels (from the methyl, methylene, and hydroxyl groups). researchgate.net

Similarly, the reaction H₂CO + NCO → HNCO + HCO was studied using a direct ab initio dynamics method. berkeley.edu The rate constants were computed using CVT with the small-curvature tunneling (SCT) correction over a temperature range of 200–2000 K. The calculations indicated that the variational effect was negligible, but tunneling was significant at lower temperatures. berkeley.edu These direct dynamics simulations provide a powerful means to explore the mechanism and kinetics of complex reactions involving the NCO radical, offering detailed insights into the reaction pathways and dynamics. researchgate.netberkeley.edu

Variational RRKM Calculations for Unimolecular and Bimolecular Processes

Theoretical Descriptions of Electronic States and Interactions

The this compound is a linear molecule with a ²Π electronic ground state, which gives rise to complex spectroscopic features and reactivity due to interactions between electronic and nuclear motions.

In linear molecules with a degenerate electronic state (such as a Π state), the Renner-Teller effect describes the coupling between the electronic orbital angular momentum and the vibrational angular momentum of the bending mode. This interaction lifts the degeneracy of the potential energy surface for bent geometries, splitting the single surface of the linear configuration into two distinct surfaces (A' and A" in Cₛ symmetry).

For the NCO radical, the X ²Π ground state exhibits a significant Renner-Teller effect. This coupling complicates the vibrational structure, particularly for levels involving the bending vibration (ν₂). Spectroscopic studies have observed and analyzed these effects in detail. The interaction between electronic and vibrational motions in the X ²Πᵢ state has been characterized through high-resolution spectroscopy. royalsocietypublishing.org The analysis of the A ²Σ⁺ ← X ²Πᵢ absorption system revealed the complex vibrational structure of the ground state caused by the Renner-Teller effect. royalsocietypublishing.org This interaction is also a critical factor in theoretical models aiming to reproduce the photoelectron spectra of related species. researchgate.net The vibrational energy level structure of the à ²Π state is further complicated by both Renner-Teller coupling and Fermi resonances. berkeley.edu

The photodissociation dynamics of the NCO radical have been explored through both experimental and theoretical investigations. These studies map the excited electronic states and determine the dissociation pathways and product energy distributions.

Fast radical beam photodissociation spectroscopy has been applied to the B̃ ²Π ← X ²Π electronic transition of NCO. berkeley.edu These experiments revealed that even the lowest vibrational levels of the B̃ ²Π state undergo predissociation. A key finding was the identification of two competing dissociation channels:

N(⁴S) + CO(¹Σ⁺): This spin-forbidden channel is the exclusive product pathway for dissociation from lower vibrational levels of the B̃ ²Π state. berkeley.edu

N(²D) + CO(¹Σ⁺): This spin-allowed channel becomes energetically accessible at energies approximately 20.3 kcal/mol above the B̃ ²Π state origin and dominates at higher energies. berkeley.edu

The determination of the threshold for the opening of the spin-allowed channel provided a refined value for the heat of formation (ΔHf°) of the NCO radical. berkeley.edu The photodissociation of precursor molecules like isocyanic acid (HNCO) is also a significant source of NCO radicals and has been studied extensively. Recent work on HNCO photodissociation has identified multiple dissociation pathways leading to ¹NH and CO products, governed by the complex topography of the S₁ excited state potential energy surface. acs.org

Spectroscopic Approaches and Experimental Characterization of the Isocyanato Radical

Rotational and Vibrational Spectroscopy

Rotational and vibrational spectroscopy provide highly precise information about the geometric structure, bonding, and energy levels of molecules. For the NCO radical, these techniques offer fundamental data that are crucial for its unambiguous identification in various environments, including the interstellar medium.

Pure rotational spectroscopy measures the transitions between quantized rotational energy levels of a molecule in the gas phase. These transitions typically occur in the microwave, millimetre, and submillimetre regions of the electromagnetic spectrum. This technique provides extremely accurate values for rotational constants and other spectroscopic parameters, which are directly related to the molecule's moments of inertia and thus its structure. nist.gov

The rotational spectrum of the NCO radical has been studied using microwave and submillimeter-wave spectroscopy. nbi.dkarxiv.org Such studies are often performed in the laboratory by producing the radical in a flow cell, for example, through a discharge or by reacting a precursor with atoms. The absorption of the millimeter or submillimeter radiation by the radical is then measured. arxiv.org The analysis of the observed transition frequencies allows for the determination of precise spectroscopic constants. nist.gov This information is essential for predicting the frequencies of other rotational transitions, which facilitates searches for the radical in astronomical sources with radio telescopes like the Atacama Large Millimeter/submillimeter Array (ALMA). researchgate.netresearchgate.net The isocyanato radical has indeed been detected in the interstellar medium, a discovery reliant on accurate laboratory rotational spectra. researchgate.net

Table 2: Selected Spectroscopic Constants for the NCO Radical (X²Π Ground State)

| Constant | Value (MHz) | Reference |

|---|---|---|

| B₀ (Rotational Constant) | 11843.5158 | nbi.dk |

| D₀ (Centrifugal Distortion) | 0.005146 | nbi.dk |

Chirped-Pulse Fourier-Transform Spectroscopy Applications

Chirped-Pulse Fourier-Transform Microwave (CP-FTMW) spectroscopy is a powerful technique for obtaining broadband rotational spectra of molecules with high resolution and sensitivity. hmc.edunih.gov This method utilizes a short, fast frequency-swept pulse (a "chirp") to polarize a wide range of rotational transitions simultaneously. hmc.edu The subsequent free induction decay (FID), which contains the spectral information of the sample, is then detected and Fourier-transformed to yield the frequency-domain spectrum. hmc.edu

In the study of radical species like NCO, CP-FTMW spectroscopy is particularly advantageous. The transient nature of radicals requires rapid data acquisition, a key feature of the CP-FTMW technique. nih.gov For instance, in studies of the related carbamoyl (B1232498) radical (H₂NCO), a CP-FTMW spectrometer operating in the 75–110 GHz (W-band) has been successfully employed. arxiv.orgaanda.org In these experiments, the radical is typically produced in a supersonic jet expansion via hydrogen abstraction from a stable precursor molecule, initiated by photolytically generated radicals. arxiv.org The supersonic expansion cools the radicals to very low rotational temperatures (around 10 K), which simplifies the resulting spectrum by reducing the population of higher rotational states and minimizing spectral congestion. aip.org

The acquisition of a broadband spectrum in a single measurement allows for the efficient identification of the radical among other species present in the reaction mixture. umanitoba.ca The high resolution of CP-FTMW spectroscopy also enables the detailed analysis of the fine and hyperfine structure of the rotational transitions, providing insights into the electronic environment of the unpaired electron and the nuclear quadrupole coupling interactions. arxiv.orgaanda.org

Table 1: Experimental Parameters for CP-FTMW Spectroscopy of Radical Species

| Parameter | Typical Value/Description | Reference |

| Frequency Range | 75-110 GHz (W-band) | arxiv.org |

| Excitation Pulse | 0.25 - 0.5 µs duration | arxiv.orgaanda.org |

| Data Acquisition | Free Induction Decay (FID) over ~4 µs | arxiv.org |

| Signal Averaging | 500,000 to 2.9 million FIDs | arxiv.orgaanda.org |

| Sample Cooling | Supersonic jet expansion | hmc.edu |

| Rotational Temperature | ~10-15 K | aip.org |

Zeeman-Modulated Spectroscopy for Radical Species

Zeeman-modulated spectroscopy is a highly sensitive technique for the specific detection of paramagnetic species like the NCO radical. arxiv.orgaanda.org This method exploits the interaction of the radical's magnetic moment, arising from its unpaired electron, with an external magnetic field. aanda.org

In a typical experimental setup, a coil surrounding the reaction cell generates a time-varying magnetic field (e.g., a sinusoidal modulation at a few kilohertz). arxiv.orgaanda.org This modulation splits and shifts the energy levels of the radical (the Zeeman effect), thereby modulating the absorption of the microwave radiation. A lock-in amplifier, referenced to the magnetic field modulation frequency, is used to demodulate the detected signal. aanda.org This process selectively amplifies the signals from paramagnetic species while suppressing the signals from diamagnetic molecules, which are unaffected by the magnetic field. arxiv.org

This technique has been effectively combined with submillimetre-wave spectroscopy to study radicals like H₂NCO over a broad frequency range (e.g., 140-660 GHz). arxiv.orgaanda.org The ability to scan wide spectral windows without interference from precursor signals is a significant advantage. arxiv.orgaanda.org The observed line shapes in Zeeman-modulated spectra often appear as the second derivative of a Gaussian line, and the signal-to-noise ratio can be optimized by adjusting parameters such as the modulation frequency and the strength of the magnetic field. aanda.org

Table 2: Typical Parameters for Zeeman-Modulated Spectroscopy

| Parameter | Value/Description | Reference |

| Modulation Frequency | 16.9 kHz | aanda.org |

| Magnetic Field Strength | ~3.5 Gauss | aanda.org |

| Spectrometer Range | 140-660 GHz | arxiv.org |

| Detection Method | Lock-in amplification | aanda.org |

Analysis of Vibrational Satellites and Hyperfine Structure

The high-resolution spectra obtained from techniques like CP-FTMW and Zeeman-modulated spectroscopy allow for the detailed analysis of vibrational satellites and hyperfine structure.

Vibrational Satellites: Vibrational satellites are transitions that originate from vibrationally excited states of the molecule. Their analysis provides crucial information about the vibrational frequencies and anharmonicity of the molecule. In the rotational spectra of radicals like H₂NCO, transitions arising from vibrational satellites have been observed. arxiv.orgaanda.org However, their definitive assignment requires a thorough spectroscopic analysis of these excited vibrational states. aanda.org The intensity of these satellite lines is dependent on the vibrational temperature of the molecules, and they are often weaker than the ground state transitions, especially in cooled environments like supersonic jets. aip.org

Hyperfine Structure: The hyperfine structure in the spectrum of the NCO radical arises from the interaction of the nuclear spin of the nitrogen atom (¹⁴N, I=1) with the molecule's magnetic and electric fields. arxiv.orgresearchgate.net This interaction splits the rotational energy levels into multiple, closely spaced components. The analysis of this splitting provides detailed information about the distribution of the unpaired electron's wavefunction and the electric field gradient at the nitrogen nucleus. arxiv.org In studies of H₂NCO, many of the observed rotational transitions display a partially or fully resolved hyperfine structure. aanda.orgaanda.org To accurately model the observed frequencies, the hyperfine parameters are included in the spectroscopic Hamiltonian during the fitting process. arxiv.org For complex hyperfine patterns, dummy vibrational states are sometimes used in the fitting model to account for different levels of resolved hyperfine structure. researchgate.net

Fluorescence Excitation and Hole Burning Spectroscopic Studies

Fluorescence Excitation Spectroscopy: Laser-induced fluorescence (LIF) is a highly sensitive method for probing the electronic states of molecules. In fluorescence excitation (FE) spectroscopy, a tunable laser excites the molecule from its ground electronic state to various rovibrational levels of an excited electronic state. The total fluorescence emitted as the molecule relaxes is then collected as a function of the laser excitation wavelength. colostate.eduaip.org This technique provides detailed information about the energy levels of the excited electronic state.

For the NCO radical, FE spectroscopy has been employed to study the à ²Σ⁺ ← X ²Π and B̃ ²Π ← X ²Π transitions. colostate.eduaip.org When NCO is produced and cooled in a supersonic jet expansion, the resulting FE spectra are significantly simplified due to the low rotational temperatures, allowing for the resolution of individual vibronic bands. colostate.eduaip.org These studies have been extended to NCO clustered with nonpolar molecules like Ar, N₂, and CH₄, revealing how solvation affects the radical's energy levels. The 1:1 clusters of NCO typically show a blue shift in their spectra compared to the isolated radical. colostate.eduaip.org

Hole Burning Spectroscopy: Hole-burning spectroscopy is a double-resonance technique used to simplify complex spectra and to identify transitions that share a common ground state level. In this method, a high-power "burn" laser is fixed on a specific transition, depleting the population of the ground state level associated with that transition. A second, weaker "probe" laser is then scanned across the spectral region of interest. Transitions originating from the depleted ground state level will appear with reduced intensity (a "hole" in the spectrum). researchgate.net

This technique has been applied to the NCO radical, particularly in the study of its electronic transitions when clustered with solvent molecules. colostate.eduaip.org For example, hole-burning experiments have confirmed that different spectral features in the B̃ ← X̃ transition region of NCO originate from the same ground state level, X ²Π₃/₂(000). researchgate.net This indicates that the observed features arise from the mixing of the B̃ ²Π₃/₂(000) state with nearby vibronic levels of the à ²Σ⁺ state. researchgate.net

Table 3: Spectroscopic Transitions of the this compound

| Transition | Technique | Key Findings | Reference(s) |

| Ã ²Σ⁺ ← X ²Π | Fluorescence Excitation | Simplified spectra in supersonic jet, vibronic band assignments. | colostate.eduaip.org |

| B̃ ²Π ← X ²Π | Fluorescence Excitation, Hole Burning | Identification of transitions from a common ground state, evidence of vibronic mixing. | colostate.eduaip.orgresearchgate.net |

Reaction Mechanisms and Pathways Involving the Isocyanato Radical

Isocyanato Radical Generation Methods

The generation of the this compound can be achieved through several methods, broadly categorized into photolytic and chemical reaction pathways. These methods often involve the decomposition of precursor molecules or reactions between other reactive species.

Photolytic Production Pathways

Photolysis, the decomposition of molecules by light, is a common method for producing isocyanato radicals in laboratory settings. This technique allows for the controlled generation of NCO for kinetic and spectroscopic studies.

One of the most utilized photolytic precursors is isocyanic acid (HNCO). uregina.cacdnsciencepub.com Upon absorption of ultraviolet (UV) light, HNCO can dissociate into a hydrogen atom and an this compound:

Flash photolysis of isocyanic acid vapor has been shown to produce significant quantities of NH radicals, which can then react with HNCO to form NCO. cdnsciencepub.com Another important precursor is chlorine isocyanate (ClNCO). osti.govacs.org Excimer laser photolysis of ClNCO is a reliable method for generating NCO radicals for laser-induced fluorescence (LIF) detection. osti.govosti.gov The photolysis of N-bromosuccinimide (NBS) can also lead to the formation of an isocyanate radical through ring-opening. acs.org

The photolysis of precursor molecules can be influenced by the presence of other species. For instance, in the 248-nm photolysis of ClNCO in the presence of methane (B114726) (CH₄), the initially formed chlorine atom rapidly reacts with CH₄ to generate a methyl radical (CH₃), which can then react with the NCO radical. acs.org

| Precursor Molecule | Photolysis Method | Key Products |

| Isocyanic acid (HNCO) | UV Photolysis | NH, CO, NCO cdnsciencepub.com |

| Chlorine isocyanate (ClNCO) | Excimer Laser Photolysis | NCO, Cl osti.govosti.gov |

| N-Bromosuccinimide (NBS) | Photolysis | Isocyanate radical acs.org |

Chemical Reaction Precursors and Formation Channels

The this compound is also formed through various chemical reactions, particularly in combustion and atmospheric chemistry. These reactions often involve other radicals and stable molecules as precursors.

A significant formation pathway for NCO is the reaction between the cyano radical (CN) and molecular oxygen (O₂):

This reaction is considered a primary route for NCO production in certain environments. royalsocietypublishing.org Another key reaction involves the interaction of the CN radical with carbon dioxide (CO₂).

The reaction of hydrogen cyanide (HCN) with atomic oxygen is another important channel for NCO formation. aip.orguregina.ca Similarly, the reaction of amines with ozone or other oxidants can produce isocyanato radicals. ontosight.ai In combustion chemistry, NCO can arise from the oxidation of species containing CN bonds. uni-heidelberg.de

Furthermore, rearrangement reactions involving nitrenes, such as the Curtius rearrangement of an acyl azide, can yield isocyanates, which can then act as precursors to the this compound. wikipedia.org The reaction of the NH radical with carbon monoxide (CO) is also a potential source of NCO. uregina.ca

| Reactants | Products | Significance |

| CN + O₂ | NCO + O | Primary formation route nih.govroyalsocietypublishing.org |

| HCN + O | H + NCO | Important in combustion aip.orguregina.ca |

| Amines + Oxidants | Isocyanato radicals | Atmospheric chemistry relevance ontosight.ai |

| NH + CO | H + NCO | Potential formation pathway uregina.ca |

Fundamental Reaction Mechanisms with Atomic Species

The high reactivity of the this compound leads to its participation in numerous reactions with atomic species. ontosight.ai These reactions are fundamental to understanding the subsequent chemistry in environments where NCO is present.

Reactions with Oxygen Atoms

The reaction between the this compound and atomic oxygen (O) is of considerable interest, particularly in combustion chemistry. ontosight.airesearchgate.net This reaction has been studied over a range of temperatures and pressures. osti.govosti.govresearchgate.net

The primary products of the NCO + O reaction are carbon monoxide (CO) and nitric oxide (NO):

Theoretical studies suggest that the reaction proceeds through an initial association of the oxygen atom with the nitrogen atom of the NCO radical, followed by the formation of the products via a low energy barrier. researchgate.net Experimental studies have shown that the rate constant for this reaction exhibits a negative temperature dependence, meaning the reaction rate decreases as the temperature increases. osti.govosti.govresearchgate.net A slight pressure dependence has also been observed. osti.govresearchgate.net

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Experimental Conditions | Reference |

| 292 ± 2 | (2.1 ± 0.76) × 10⁻¹⁰ | 1.5 - 7.5 Torr (Ar or CF₄) | acs.org |

| 302–757 | (4.3 +3.2 -2.2) × 10⁻⁸ × T⁻¹.¹⁴⁺⁰.⁰⁸⁻⁰.¹² | 2.5 Torr | researchgate.net |

Reactions with Nitrogen Atoms

The reaction of the this compound with atomic nitrogen (N) is another important process. ontosight.airesearchgate.net Theoretical investigations indicate that this reaction shares mechanistic similarities with the reaction with atomic oxygen, involving two initial association pathways. researchgate.net The rate constant for the reaction of NCO with N(⁴S) atoms at room temperature has been determined experimentally. researchgate.net

The reaction is believed to proceed over a largely attractive potential surface. researchgate.net

| Temperature | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Method |

| Room Temperature | (5.5 ± 0.8) × 10⁻¹¹ | Laser-induced fluorescence researchgate.net |

Reactions with Hydrogen Atoms

The reaction between the this compound and atomic hydrogen (H) has also been investigated, though to a lesser extent than its reactions with oxygen and nitrogen atoms. osti.govontosight.airesearchgate.net Direct measurements have provided initial values for the rate constant at different temperatures. osti.govresearchgate.net The reaction of H with isocyanic acid (HNCO) can also lead to the formation of the H₂NCO radical, which is a related but distinct species from the this compound. acs.org

| Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Total Pressure (Torr) |

| 298 | (2.2 ± 1.5) × 10⁻¹¹ | 2.6 researchgate.net |

| 548 | (3.8 ± 1.6) × 10⁻¹¹ | 2.4 researchgate.net |

Mechanisms of Radical-Molecule Interactions

The this compound (NCO) is a reactive species that engages with various molecules through distinct mechanistic pathways. nih.gov Its reactivity is central to understanding chemical processes in environments ranging from combustion systems to the interstellar medium. nih.govnist.gov The interactions are primarily governed by the radical's electronic structure, which allows it to participate in addition, abstraction, and cycloaddition reactions. researchgate.netacs.orgresearchgate.net

Addition and Abstraction Processes

The this compound interacts with molecules through two primary competing mechanisms: addition and abstraction. The favorability of one pathway over the other depends on the substrate, temperature, and pressure.

Abstraction Reactions: Hydrogen abstraction is a significant reaction channel for the this compound, particularly with alkanes and molecules containing labile hydrogen atoms. researchgate.net In these reactions, the NCO radical removes a hydrogen atom to form isocyanic acid (HNCO) and a new radical species. researchgate.net

Reaction with Alkanes: Kinetic studies of NCO radical reactions with a series of alkanes (methane, ethane (B1197151), propane (B168953), n-butane, n-pentane) show that hydrogen abstraction is a major product channel. researchgate.net

Reaction with Formic Acid: The reaction between the NCO radical and formic acid (HCOOH) has been investigated theoretically. researchgate.net The results indicate that the reaction can proceed via a direct hydrogen atom abstraction mechanism, ultimately leading to the formation of the carbamoyl (B1232498) radical (H2NCO) and carbon dioxide. researchgate.net

Reaction with other Radicals: In reactions with other radicals, such as the hydroxyl (OH) or chlorine (Cl) radical with isocyanate-containing molecules like methyl isocyanate (CH3NCO), H-abstraction from the methyl group is a dominant pathway. nih.govtandfonline.com For instance, in the reaction of CH3NCO with the OH radical, H-abstraction is predicted to be four orders of magnitude faster than OH addition to the NCO group. nih.gov

Addition Reactions: The NCO radical can add to molecules with unsaturated bonds, such as alkenes and alkynes. acs.orgresearchgate.net These reactions typically proceed via the formation of an energized adduct, which can then be stabilized or undergo further reactions. researchgate.netacs.org

Reaction with Ethene: The reaction of NCO with ethene (C2H4) serves as a prototype for its interactions with unsaturated hydrocarbons. researchgate.net Theoretical studies show that the most favorable channel involves the NCO radical and ethene approaching each other to form a weakly-bound complex, followed by the formation of a stabilized adduct (OCNCH2CH2) via a small energy barrier. researchgate.net This indicates that for simple alkenes, adduct formation is a significant pathway. researchgate.net

Site of Addition: The NCO radical can add to a substrate via either its nitrogen or oxygen atom. researchgate.net In many cases, including the reaction with formic acid, pathways where the unpaired electron is on the nitrogen atom (•NCO) are thermodynamically preferred over those involving the oxygen atom (NCO•). researchgate.net In the reaction of isocyanic acid with the propargyl radical (C3H3), addition of the HNCO nitrogen atom to a carbon atom of the radical is a viable pathway, though it involves significant energy barriers. acs.org

The following table summarizes experimentally determined and calculated rate constants for the reaction of the NCO radical with various small molecules.

| Reactant | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) | Reaction Type |

| C2H4 | 296 | (2.85 ± 0.22) × 10⁻¹² | Addition |

| C2H6 | 296 | (7.04 ± 1.20) × 10⁻¹⁴ | Abstraction |

| C3H8 | 296 | (2.29 ± 0.13) × 10⁻¹³ | Abstraction |

| n-C4H10 | 296 | (6.13 ± 0.32) × 10⁻¹³ | Abstraction |

| N(⁴S) atoms | 298 | (5.5 ± 0.8) × 10⁻¹¹ | Radical-Radical |

This table presents kinetic data for NCO radical reactions. Data sourced from various kinetic studies. researchgate.netrsc.org

Cycloaddition Reactions in Heterocyclic Compound Formation

The this compound is capable of participating in cycloaddition reactions, which are powerful methods for constructing ring systems in organic synthesis. numberanalytics.com Specifically, the NCO radical undergoes [3+2] cycloaddition reactions with alkynes to form five-membered heterocyclic compounds. acs.org

A detailed theoretical study on the radical [3+2] cycloaddition of the NCO radical with substituted alkynes (RCCH) demonstrated the formation of oxazoles. acs.org The reaction proceeds through an asynchronous, two-bond formation mechanism. acs.org The key steps are:

The nitrogen atom of the NCO radical attacks one of the alkyne carbon atoms. acs.org

This is followed by the ring closure, where the oxygen atom of the NCO radical bonds with the other alkyne carbon atom to form the substituted oxazole (B20620) ring. acs.org

This asynchronous mechanism results in a degree of regioselectivity when substituted alkynes are used. acs.org The energy barriers for the reaction are influenced by the nature of the substituent (R) on the alkyne. acs.org

The table below shows the calculated trend in the energy barriers for the first transition state (uts1), which corresponds to the initial attack of the NCO radical's nitrogen atom on the alkyne. acs.org

| Substituent (R) on Alkyne (RCCH) | Relative Order of First Transition Barrier (uts1) |

| H | Highest |

| F | ↓ |

| CN | ↓ |

| Cl | ↓ |

| CH₃ | Lowest |

This table illustrates the effect of different substituents on the activation energy of the initial step in the [3+2] cycloaddition reaction between the NCO radical and substituted alkynes. The order is H > F > CN > Cl > CH₃. acs.org

Isomerization and Decomposition Pathways of Adducts

Following the initial addition of the this compound to a molecule, the resulting adduct is often energetically excited. This adduct can then be stabilized by collision, or it can undergo unimolecular isomerization (rearrangement) or decomposition (fragmentation). researchgate.netacs.orgacs.org

Isomerization and Stability of Adducts: In the reaction between the NCO radical and ethene, the resulting adduct (OCNCH2CH2) is found to be notably stable. researchgate.net Theoretical calculations indicate that the transition states for any subsequent decomposition or isomerization pathways of this adduct are significantly higher in energy than the initial reactants. researchgate.net This suggests that under certain conditions, the adduct can be a long-lived intermediate. researchgate.net In other systems, isomerization is a key step. For example, in the decomposition of CH3NO2, a roaming-mediated isomerization pathway to CH3ONO is observed before the molecule fragments into CH3O + NO products. acs.org

Decomposition Pathways: Decomposition of the initial adduct is a common fate, leading to stable final products. The specific pathway depends on the structure of the adduct and the reaction conditions.

Addition-Elimination: In the reaction of NCO with formic acid, the process is described as an addition-elimination mechanism. researchgate.net The initial adduct decomposes to yield the carbamoyl radical (H2NCO) and carbon dioxide. researchgate.net Similarly, for the reaction of NCO with ketene (B1206846) (CH2CO), the dominant pathway involves an addition-elimination mechanism that forms carbon monoxide (CO) and the CH2NCO radical. researchgate.net

Fragmentation: The adduct formed from the addition of a hydrogen atom to isocyanic acid (H + HNCO) provides a well-studied example of fragmentation. acs.org The dominant reaction channel is the addition of the H atom to the nitrogen, forming the H2NCO radical as the primary intermediate. acs.org This energized radical can then decompose into an amino radical (H2N) and carbon monoxide (CO). acs.org

The following table summarizes the fate of adducts formed in several reactions involving the this compound or related species.

| Initial Reactants | Adduct/Intermediate | Subsequent Pathway | Final Products |

| NCO + C₂H₄ | OCNCH₂CH₂ | Stabilization | OCNCH₂CH₂ |

| NCO + HCOOH | [NCO-HCOOH] | Addition-Elimination | H₂NCO + CO₂ |

| H + HNCO | H₂NCO | Fragmentation | H₂N + CO |

| NCO + CH₂CO | [NCO-CH₂CO]* | Addition-Elimination | CH₂NCO + CO |

This table outlines the isomerization and decomposition pathways for adducts formed in various radical-molecule interactions. The asterisk () denotes an energized or transient intermediate. Data sourced from theoretical and mechanistic studies. researchgate.netresearchgate.netacs.org*

Kinetic Studies and Reaction Dynamics of the Isocyanato Radical

Bimolecular Reaction Rate Coefficient Determinations

The reactivity of the NCO radical has been extensively studied, with rate coefficients determined for its reactions with other radicals, simple molecules, hydrocarbons, and sulfur-containing compounds. These studies, often employing techniques like laser photolysis/laser-induced fluorescence (LP/LIF), have provided valuable data for chemical kinetics models.

The reactions of NCO with other radical species are particularly important in environments where radical concentrations are high, such as in flames.

Reaction with Nitrogen Atoms (N): The rate constant for the reaction of NCO radicals with nitrogen atoms (N(⁴S)) at room temperature has been measured to be (5.5 ± 0.8) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. This suggests the reaction proceeds over a largely attractive potential surface. Combining this with high-temperature data indicates that the major products are likely N₂ + CO. researchgate.net

Reaction with Cyanide Radicals (CN): The reaction between CN and NCO radicals to produce NCN and CO has been studied over a temperature range of 254–353 K. The rate coefficients showed a negative temperature dependence and no pressure dependence, expressed by the equation k = (2.15 ± 0.70) × 10⁻¹¹ exp[(155 ± 92)/T] cm³ molecule⁻¹ s⁻¹. nih.gov

Reaction with Ethyl Radicals (C₂H₅): The reaction between the NCO radical and the ethyl radical (C₂H₅) has been investigated at 293 K. nih.gov The total rate constant was found to be pressure-dependent, increasing with pressure. nih.gov This pressure dependence is attributed to recombination channels forming C₂H₅NCO and/or C₂H₅OCN. nih.gov Theoretical studies suggest that the reaction is more favorable on the singlet potential energy surface, with the dominant pathways involving the fragmentation of the initial adducts C₂H₅NCO and C₂H₅OCN to form C₂H₄ + HNCO and HOCN, respectively. researchgate.net At 293 K, the total rate constant increased with pressure (P in kPa) according to the expression: k = (1.25 ± 0.16) x 10⁻¹⁰ + (4.22 ± 0.35) x 10⁻¹⁰P cm³ molecule⁻¹ s⁻¹. nih.gov Three pressure-independent product channels were also identified. nih.gov

| Reactant Radical | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Pressure | Notes |

|---|---|---|---|---|

| N(⁴S) | (5.5 ± 0.8) × 10⁻¹¹ | Room Temperature | Not specified | Suggests a largely attractive potential surface. researchgate.net |

| CN | (2.15 ± 0.70) × 10⁻¹¹ exp[(155 ± 92)/T] | 254–353 | 123–566 Torr (He) | Negative temperature dependence, no pressure effect. nih.gov |

| C₂H₅ | (1.25 ± 0.16) x 10⁻¹⁰ + (4.22 ± 0.35) x 10⁻¹⁰P (P in kPa) | 293 | 0.28 to 0.59 kPa | Pressure-dependent total rate constant. nih.gov |

Reactions of the NCO radical with stable, simple molecules are fundamental to its role in various chemical systems.

Reaction with Nitric Oxide (NO): The reaction of NCO with nitric oxide (NO) has been studied over the temperature range of 294–538 K. aip.org The reaction exhibits a negative temperature dependence, and the rate constant can be summarized by the Arrhenius expression: k = 1.69 × 10⁻¹¹ e⁽³⁹⁰ ± ³²⁰⁾/ᴿᵀ cm³ molecule⁻¹ s⁻¹. aip.orgaip.org No pressure dependence was observed for this reaction. aip.org

Reaction with Molecular Hydrogen (H₂): The reaction with H₂ is slow at room temperature but becomes significant at elevated temperatures. osti.gov Over the temperature range of 592–913 K, the rate constants are described by the Arrhenius expression: k = 1.43 × 10⁻¹¹ e⁽⁻⁹⁰⁰⁰ ± ¹⁵⁰⁰⁾/ᴿᵀ cm³ molecule⁻¹ s⁻¹. aip.orgaip.org This reaction shows a strong positive temperature dependence and no pressure dependence. aip.org

Reaction with Ammonia (B1221849) (NH₃): The reaction of NCO with ammonia is a key step in some combustion processes. While specific kinetic data for the direct reaction of NCO with NH₃ was not found in the provided search results, the importance of NH₃ chemistry in conjunction with NCO is noted in combustion models. researchgate.net

Reaction with Molecular Oxygen (O₂): At room temperature, the reaction of NCO with O₂ is slow, with an estimated upper limit for the rate constant of k < 4 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ at 297 K. researchgate.net However, the rate constant increases significantly at higher temperatures, making it an important reaction to consider in combustion modeling under certain conditions. osti.govosti.gov

| Reactant Molecule | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Temperature Range (K) | Key Findings |

|---|---|---|---|

| NO | 1.69 × 10⁻¹¹ e⁽³⁹⁰ ± ³²⁰⁾/ᴿᵀ aip.orgaip.org | 294–538 aip.orgaip.org | Negative temperature dependence; no pressure dependence. aip.org |

| H₂ | 1.43 × 10⁻¹¹ e⁽⁻⁹⁰⁰⁰ ± ¹⁵⁰⁰⁾/ᴿᵀ aip.orgaip.org | 592–913 aip.orgaip.org | Strong positive temperature dependence; no pressure dependence. aip.org |

| O₂ | < 4 × 10⁻¹⁷ (at 297 K) researchgate.net | Room Temperature | Slow at room temperature, but rate increases significantly at elevated temperatures. osti.govosti.gov |

The reactions of NCO radicals with hydrocarbons are crucial in the context of fuel combustion.

Reaction with Acetylene (B1199291) (C₂H₂): This reaction has been a subject of both experimental and theoretical investigation, with some controversy in the reported mechanisms. aip.orgnih.gov The reaction exhibits a positive temperature dependence and no significant pressure dependence. nih.gov In the temperature range of 296–597 K, the measured rate constants are described by the Arrhenius equation: k = (2.4 ± 0.1) × 10⁻¹² exp[−(7.6 ± 0.2)/RT] cm³ s⁻¹, with the activation energy in kJ/mol. researchgate.net

Reaction with Ethylene (B1197577) (C₂H₄): Data for the reaction of NCO with ethylene was not explicitly detailed in the provided search results, though reactions with other unsaturated hydrocarbons have been studied. rsc.org

Reactions with Alkanes: The reactions of NCO radicals with alkanes such as methane (B114726), ethane (B1197151), and propane (B168953) proceed primarily through a hydrogen atom abstraction mechanism. uni-heidelberg.de

Methane (CH₄): The rate coefficient for the reaction with methane between 512 K and 1113 K is given by k = 10¹².¹⁹ ± ⁰.⁴² × exp(−34.0 ± 1.8 kJ mol⁻¹/RT) cm³ mol⁻¹ s⁻¹. uni-heidelberg.de

Ethane (C₂H₆): For ethane, between 296 K and 922 K, the rate coefficient is k = (6.89 ± 0.02) × 10⁸ × (T/298 K)².⁸² × exp(12.2 ± 0.5 kJ mol⁻¹/RT) cm³ mol⁻¹ s⁻¹. uni-heidelberg.de The reaction with ethane was found to have a positive temperature dependence and no pressure dependence. rsc.org

Propane (C₃H₈): The reaction with propane, studied between 300 K and 849 K, has a rate coefficient of k = 10¹⁴.¹⁹ × (T/298 K)².³⁵ ± ⁰.⁰² × exp(−1.8 ± 0.4 kJ mol⁻¹/RT) cm³ mol⁻¹ s⁻¹. uni-heidelberg.de

Reactions with Alcohols: The reaction of NCO with methanol (B129727) (CH₃OH) has been studied theoretically. tandfonline.com The primary mechanism is hydrogen abstraction, with the methyl-H abstraction channel being dominant over the hydroxyl-H abstraction channel across a wide temperature range (220–1500 K). tandfonline.com

| Reactant Hydrocarbon | Rate Coefficient (cm³ s⁻¹ or cm³ mol⁻¹ s⁻¹) | Temperature Range (K) | Key Findings |

|---|---|---|---|

| Acetylene (C₂H₂) | (2.4 ± 0.1) × 10⁻¹² exp[−(7.6 ± 0.2)/RT] (EA in kJ/mol) researchgate.net | 296–597 researchgate.net | Positive temperature dependence; no significant pressure dependence. nih.gov |

| Methane (CH₄) | 10¹².¹⁹ ± ⁰.⁴² × exp(−34.0 ± 1.8 kJ mol⁻¹/RT) uni-heidelberg.de | 512–1113 uni-heidelberg.de | Hydrogen abstraction mechanism. uni-heidelberg.de |

| Ethane (C₂H₆) | (6.89 ± 0.02) × 10⁸ × (T/298 K)².⁸² × exp(12.2 ± 0.5 kJ mol⁻¹/RT) uni-heidelberg.de | 296–922 uni-heidelberg.de | Positive temperature dependence; no pressure dependence. rsc.org |

| Propane (C₃H₈) | 10¹⁴.¹⁹ × (T/298 K)².³⁵ ± ⁰.⁰² × exp(−1.8 ± 0.4 kJ mol⁻¹/RT) uni-heidelberg.de | 300–849 uni-heidelberg.de | Hydrogen abstraction mechanism. uni-heidelberg.de |

| Methanol (CH₃OH) | Theoretical studies performed. | 220–1500 tandfonline.com | Methyl-H abstraction is the dominant channel. tandfonline.com |

The reactions of the NCO radical with sulfur compounds are relevant in certain industrial and atmospheric contexts. At 298 K and a total pressure of 2660 Pa, the bimolecular rate constants for the reactions of NCO with sulfur dioxide (SO₂) and carbon disulfide (CS₂) have been determined. pku.edu.cn

Reaction with Sulfur Dioxide (SO₂): The rate constant for the reaction with SO₂ was found to be (1.8 ± 0.3) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. pku.edu.cn

Reaction with Carbon Disulfide (CS₂): The reaction with CS₂ has a rate constant of (3.1 ± 0.4) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. pku.edu.cn

Ab initio calculations suggest that both of these are addition reactions where the nitrogen atom of the NCO radical attacks the central sulfur atom of SO₂ or CS₂ to form an addition product. pku.edu.cn

The search results did not provide specific information on the kinetic studies of NCO radical reactions with Criegee intermediates.

NCO Radical Reactions with Sulfur-Containing Compounds (e.g., SO2, CS2)

Branching Ratio Analysis of Reaction Product Channels

The reactions of the isocyanato (NCO) radical are crucial in combustion and atmospheric chemistry, and understanding the distribution of products, or branching ratios, is essential for accurate chemical modeling. The reaction of the NCO radical with various partners can proceed through multiple channels, each leading to a different set of products. The branching ratio for a specific channel is the fraction of the total reaction that proceeds through that particular pathway.

In the reaction between the NCO radical and the ethyl radical (C2H5), three primary, pressure-independent product channels have been identified at 293 K. nih.gov The dominant channel is the formation of isocyanic acid (HNCO) and ethene (C2H4). The other observed channels produce fulminic acid (HONC) and ethene, and hydrogen cyanide (HCN) and ethylene oxide (C2H4O). nih.gov

The reaction of NCO with acetylene (C2H2) serves as a model for understanding the reactivity of the isocyanato radical with unsaturated hydrocarbons. nih.gov Theoretical studies have explored various reaction pathways, including the formation of different intermediates and their subsequent decomposition into products like HCN and the ketenyl radical (HCCO), or OCCHCN and a hydrogen atom. nih.govaip.org The branching ratios of these product channels are dependent on both temperature and pressure. nih.gov For instance, at high temperatures, H-abstraction to form HNCO and the ethynyl (B1212043) radical (C2H) can become a more significant channel. researchgate.net

The reaction of the NCO radical with the propargyl radical (C3H3) also demonstrates temperature-dependent branching ratios. At temperatures above 1500 K, H-abstraction channels become prevalent. One such channel leads to the formation of propyne (B1212725) (H3CCCH) and NCO with a branching ratio of approximately 50-53% between 1500-1800 K at 760 Torr. Another H-abstraction pathway, producing allene (B1206475) (H2CCCH2) and NCO, becomes favorable at temperatures exceeding 1800 K, with its yield reaching over 50% at 760 Torr. researchgate.net

In the reaction of the trichlorovinyl radical (C2Cl3) with nitric oxide (NO), which can involve NCO as a product, the branching ratios are highly dependent on the internal energy of the reactants. At lower energies, the formation of phosgene (B1210022) (Cl2CO) and cyanogen (B1215507) chloride (ClCN) is the dominant channel. However, at higher energies, pathways leading to products such as chloroisocyanate (ClNCO) and dichlorocarbene (B158193) (CCl2), as well as trichloromethyl isocyanate (CCl3NCO) and the trichloromethyl radical (CCl3) plus NCO, become more competitive.

Interactive Data Table: Branching Ratios for NCO Radical Reactions

Unimolecular Dissociation Kinetics of this compound Adducts

The formation of adducts through the reaction of the this compound with other molecules, particularly unsaturated hydrocarbons, is a common initial step in many reaction mechanisms. The subsequent unimolecular dissociation of these energized adducts is a critical process that often determines the final product distribution. The kinetics of this dissociation are highly dependent on the internal energy of the adduct.

In the reaction of NCO with ethene, an adduct (OCNCH2CH2) is formed. researchgate.net This energized adduct can undergo several processes: it can be stabilized through collisions, it can dissociate back to the reactants, or it can rearrange and then dissociate to form products. Studies have shown that the transition states for the decomposition or isomerization of this adduct are significantly higher in energy than the initial reactants, suggesting that the adduct can be stabilized, especially at lower temperatures. researchgate.net The reformation of NCO radicals at temperatures above 530 K in the NCO + C2H4 system is evidence for the decomposition of the OCNC2H4 adduct. researchgate.net

Theoretical studies on the reaction of NCO with the ethyl radical (C2H5) indicate the formation of two energized intermediates, C2H5NCO and C2H5OCN, through barrierless addition. researchgate.net These adducts possess significant internal energy (89.1 kcal/mol and 64.7 kcal/mol, respectively) and subsequently dissociate into bimolecular products. The primary dissociation channels are the formation of C2H4 + HNCO and C2H4 + HOCN. researchgate.net

The study of hydroperoxyalkyl radicals (•QOOH), which are structurally analogous to some NCO adducts, provides insight into unimolecular dissociation dynamics. For example, the •CH2(CH3)2COOH radical undergoes unimolecular dissociation to produce an OH radical and a cyclic ether. nsf.gov Time-resolved measurements have determined the dissociation rate of this radical and its deuterated analog, confirming that the decay is enhanced by heavy-atom tunneling. nsf.gov This highlights the complex factors that can influence the dissociation kinetics of radical adducts.

Interactive Data Table: Unimolecular Dissociation of this compound Adducts and Analogs

Astrophysical and Interstellar Chemistry of the Isocyanato Radical

Detection and Observational Spectroscopy in Space

The first confirmed detection of the isocyanato radical in space was made in the dense core L483. nih.govaanda.orgsemanticscholar.org Although predicted to be abundant in dark clouds as early as 1978, its detection was hampered by its low dipole moment, which results in weak rotational lines. nih.govcsic.esaanda.org

Observational Techniques for NCO Radical Detection in Interstellar Medium

The detection of the NCO radical in the interstellar medium (ISM) has been primarily accomplished through radio astronomy, specifically using large single-dish telescopes like the IRAM 30m radio telescope. nih.govcsic.escsic.es This powerful instrument allows for sensitive spectral line surveys in the millimeter-wave domain.

The observational technique relies on detecting the rotational transitions of the NCO radical. NCO is a linear triatomic molecule with a 2Πi electronic ground state. nih.govroyalsocietypublishing.org Its rotational levels are split by spin-orbit interaction and further by Λ-doubling, leading to a complex hyperfine structure due to the nitrogen-14 nucleus. nih.govaanda.org This intricate spectral signature, while making the lines weaker, provides a secure identification of the molecule when multiple transitions are observed. nih.govresearchgate.net

In the case of the L483 dense core, the detection was confirmed by observing the J = 7/2 – 5/2 and J = 9/2 – 7/2 rotational transitions in the 2Π3/2 state. nih.govresearchgate.net The observations were performed using the EMIR receivers and Fast Fourier Transform Spectrometers (FTS) in high-resolution mode, providing a spectral resolution of 50 kHz. nih.govaanda.org The frequency switching mode was employed to subtract the background emission and enhance the signal-to-noise ratio. nih.govresearchgate.net

The following table details the observed transitions of the NCO radical in the L483 dense core:

| Transition (J' - J") | Frequency (GHz) | Detected in |

| 7/2 - 5/2 | ~81.4 | L483 |

| 9/2 - 7/2 | ~104.6 | L483 |

| Data from the detection of NCO in the L483 dense core. nih.gov |

Searches for Related Molecular Ions (e.g., H2NCO+)

In conjunction with the detection of the NCO radical, searches for related molecular ions, particularly protonated isocyanic acid (H₂NCO⁺), have been conducted. nih.govaanda.org The definitive confirmation of H₂NCO⁺ in space was achieved in the same dense core where NCO was first detected, L483. nih.govaanda.orgsemanticscholar.org

H₂NCO⁺, a planar molecular ion with a large dipole moment, was tentatively detected earlier in the Galactic Center source Sgr B2(N). nih.gov The observations in L483, however, provided a secure identification by detecting six of its rotational transitions. nih.gov These observations were also carried out using the IRAM 30m telescope. nih.gov The detection of H₂NCO⁺ is significant as it is involved in the chemical pathways leading to the formation of isocyanic acid (HNCO) and its isomers, as well as the NCO radical itself through dissociative recombination. nih.govcsic.escsic.es

Formation Mechanisms in Interstellar Environments

The presence of the this compound in interstellar space necessitates an understanding of its formation pathways. Both gas-phase and grain-surface chemistry are believed to contribute to its abundance.

Gas-Phase Chemical Models for NCO Formation

Gas-phase chemical models are crucial for understanding the formation of molecules in the diffuse and dense regions of the interstellar medium. For the NCO radical, several gas-phase formation routes have been proposed and incorporated into astrochemical models.

One of the primary gas-phase reactions leading to the formation of NCO is the reaction between the cyanogen (B1215507) radical (CN) and molecular oxygen (O₂): nih.govaanda.orgcsic.es

CN + O₂ → NCO + O

This reaction is considered to be efficient and proceeds without a significant energy barrier, making it a viable pathway in the cold conditions of dark molecular clouds. acs.org

Another significant gas-phase formation mechanism involves the dissociative recombination of the protonated isocyanic acid ion (H₂NCO⁺): nih.govcsic.escsic.es

H₂NCO⁺ + e⁻ → NCO + H₂

The confirmed detection of H₂NCO⁺ in L483 lends strong support to this formation route for the NCO radical. nih.govcsic.escsic.es Chemical models that include these reactions have been successful in reproducing the observed abundances of NCO and related species in L483. nih.govaanda.org

Grain-Surface Chemistry Pathways

In addition to gas-phase reactions, the surfaces of interstellar dust grains serve as catalytic sites for the formation of complex molecules. These icy mantles, composed of water, carbon monoxide, methane (B114726), and ammonia (B1221849), provide a medium for adsorbed species to react. pnas.orgrsc.org

The formation of the NCO radical on grain surfaces is thought to occur through the reaction of accreted species. One proposed pathway is the reaction between atomic nitrogen (N) and carbon monoxide (CO) on the grain surface, although this may be less efficient at very low temperatures. researchgate.net

A more significant role for grain-surface chemistry in the context of NCO is the formation of its hydrogenation product, isocyanic acid (HNCO), and its methylated derivative, methyl isocyanate (CH₃NCO). The major formation mechanism for HNCO on dust grains is believed to be the reaction of the NCO radical, accreted from the gas phase, with surface hydrogen atoms. researchgate.net

Similarly, the formation of methyl isocyanate on grain surfaces is thought to proceed via the radical-radical reaction between a methyl radical (CH₃) and the NCO radical in the ice mantles: aanda.orgoup.com

s-CH₃ + s-NCO → s-CH₃NCO (where 's' denotes a species on the grain surface)

This reaction is considered to be barrier-less and is a key pathway in astrochemical models explaining the observed abundances of CH₃NCO in warm regions where molecules desorb from the grains. oup.com The NCO radical itself can be formed on the surface through various processes, including the photodissociation of HNCO. arxiv.org

Role of this compound in Prebiotic Chemistry in Space

The this compound is a molecule of significant prebiotic interest because it contains the C(=O)–N peptide bond, which is the fundamental link between amino acids in proteins. nih.govcsic.esaanda.org Its detection in interstellar clouds provides a crucial piece of the puzzle in understanding the chemical origins of life.

The NCO radical is a key precursor to a family of molecules known as isocyanates (R-NCO) and their isomers. nih.govaanda.org It is directly involved in the formation of isocyanic acid (HNCO), a molecule widely observed in a variety of interstellar environments. nih.govaanda.org HNCO and its isomers, such as fulminic acid (HCNO) and cyanofulminic acid (HOCN), are important building blocks for more complex organic molecules. nih.gov

The detection of NCO alongside HNCO and H₂NCO⁺ in L483 provides strong evidence for the chemical pathways that lead to the formation of these peptide-bond-containing molecules in the early stages of star and planet formation. nih.govaanda.org These molecules, formed in the cold, dense gas and on the surfaces of dust grains, can be incorporated into comets and asteroids, which may later deliver them to young planets, potentially seeding them with the chemical ingredients for life. researchgate.net

The study of the NCO radical and its chemistry is therefore essential for elucidating the inventory of organic molecules available for the emergence of life. nih.govnih.gov

Links to Peptide Bond Backbone Formation

The this compound (NCO) is of significant interest in astrochemistry and the study of prebiotic molecules due to its fundamental structure. It is the simplest molecule identified in the interstellar medium (ISM) that contains the -C(=O)-N- group, which forms the backbone of the peptide bond. nih.govcsic.esaanda.org This bond is crucial for life as we know it, as it links amino acids to form the long protein chains that are essential for biological processes. csic.esaanda.orgnih.gov The observation of molecules containing this peptide-like linkage in space provides valuable insights into the initial chemical steps that could lead to the synthesis of more complex biological molecules like amino acids. nih.govcsic.es

The detection of the this compound in various interstellar environments, including dense molecular clouds like L483, underscores its potential role in the formation of prebiotic molecules. nih.govaanda.orgnih.gov Its presence suggests that the basic building blocks for peptide structures are available in the raw material from which stars and planets form. csic.escsic.es The study of NCO and other molecules containing the C(=O)–N subunit, such as isocyanic acid (HNCO), formamide (B127407) (NH2CHO), and methyl isocyanate (CH3NCO), is therefore crucial for understanding the potential for prebiotic chemistry in space. nih.govaanda.orgnih.gov

Involvement in the Synthesis of Complex Organic Molecules (e.g., HNCO, NH2CHO, CH3NCO)

The this compound is a key intermediate in the chemical pathways leading to the formation of several complex organic molecules that have been observed in the interstellar medium. nih.govaanda.org These molecules are often found in the same regions where NCO is detected, suggesting a close chemical relationship.

Isocyanic Acid (HNCO): The NCO radical is considered a primary precursor to isocyanic acid (HNCO), a species widely detected in a variety of interstellar environments. nih.gov Observational data from the dense core L483 show that NCO is only about five times less abundant than HNCO, highlighting its significance in HNCO's formation chemistry. nih.govaanda.orgnih.gov Chemical models that include the detection of NCO and its related ion, H2NCO+, have been successful in reproducing the observed abundances of HNCO and its isomers, further supporting the role of NCO in their production. nih.govaanda.orgnih.gov

Formamide (NH2CHO): Formamide is another crucial prebiotic molecule containing the peptide-like bond. While direct reaction pathways are still under investigation, the chemistry of NCO is closely linked to the network of reactions that produce formamide. universiteitleiden.nl Laboratory experiments simulating interstellar ice analogues have demonstrated that reactions involving nitrogen, carbon, and oxygen-containing species can lead to the formation of both NCO and NH2CHO. universiteitleiden.nl The carbamoyl (B1232498) radical (H2NCO), a key intermediate in formamide synthesis, is chemically related to the NCO radical and its ion. aanda.org

Methyl Isocyanate (CH3NCO): The formation of methyl isocyanate in the ISM is also believed to be linked to the this compound. oup.com One of the proposed formation mechanisms for CH3NCO on the surface of interstellar dust grains is the barrier-less reaction between the methyl radical (CH3) and the this compound (NCO). oup.comoup.com This reaction is considered a plausible pathway, especially in warmer regions like hot cores where grain-surface chemistry is more active. oup.com The detection of CH3NCO in various astronomical sources, including comets, alongside other NCO-related molecules, points towards a common chemical origin involving the this compound. oup.comarxiv.org

The table below summarizes the observed column densities and relative abundances of the this compound and related complex organic molecules in the dense core L483.

| Molecule | Column Density (cm⁻²) | Abundance Relative to HNCO | Source |

| NCO | 2.2 x 10¹² | ~1/5 | nih.govaanda.orgnih.gov |

| HNCO | ~1.1 x 10¹³ | 1 | nih.govaanda.orgnih.gov |

| H₂NCO⁺ | ~2.75 x 10¹⁰ | 1/400 | nih.govaanda.orgnih.gov |

| HOCN | ~1.38 x 10¹¹ | 1/80 | nih.govaanda.orgnih.gov |

| HCNO | ~6.88 x 10¹⁰ | 1/160 | nih.govaanda.orgnih.gov |

This interactive data table allows for a clear comparison of the prevalence of these chemically linked molecules in a specific star-forming region, reinforcing the central role of the this compound in the synthesis of more complex organic species.

Atmospheric Chemical Processes of the Isocyanato Radical

Formation Routes in Terrestrial Atmospheric Conditions

The isocyanato radical is formed in the terrestrial atmosphere through several chemical pathways, primarily involving the oxidation or decomposition of precursor species. While it is a significant intermediate in combustion chemistry, its formation under typical atmospheric conditions is generally slow. copernicus.org

Key formation routes include: